4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 89549-66-6
VCID: VC15903350
InChI: InChI=1S/C17H11FN4/c18-13-8-6-12(7-9-13)16-15-10-21-22(17(15)20-11-19-16)14-4-2-1-3-5-14/h1-11H
SMILES:
Molecular Formula: C17H11FN4
Molecular Weight: 290.29 g/mol

4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

CAS No.: 89549-66-6

Cat. No.: VC15903350

Molecular Formula: C17H11FN4

Molecular Weight: 290.29 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine - 89549-66-6

Specification

CAS No. 89549-66-6
Molecular Formula C17H11FN4
Molecular Weight 290.29 g/mol
IUPAC Name 4-(4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C17H11FN4/c18-13-8-6-12(7-9-13)16-15-10-21-22(17(15)20-11-19-16)14-4-2-1-3-5-14/h1-11H
Standard InChI Key LIKNSDOTJREROE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)C4=CC=C(C=C4)F

Introduction

Structural Characteristics and Nomenclature

Core Architecture

The molecule features a bicyclic pyrazolo[3,4-d]pyrimidine scaffold, where the pyrazole ring (positions 1–3) is fused with a pyrimidine ring (positions 4–6). Substituents at positions 1 and 4 introduce phenyl and 4-fluorophenyl groups, respectively, creating a planar yet sterically hindered structure. X-ray crystallography of analogous compounds reveals dihedral angles of 5.29°–32.38° between aromatic rings, influencing intermolecular interactions .

Table 1: Key Structural Parameters

ParameterValue/DescriptionSource Compound
Fused Ring SystemPyrazolo[3,4-d]pyrimidineP1–P4
Substituent at N1PhenylCID 866476
Substituent at C44-FluorophenylVC7706610
Dihedral Angle (Pyrazole-Pyrimidine)1.22°–32.38°P1, P2

Electronic Effects

The 4-fluorophenyl group induces electron-withdrawing effects via the para-fluorine atom, polarizing the pyrimidine ring and enhancing hydrogen-bonding capacity. Density Functional Theory (DFT) calculations on related derivatives show localized electron density at N7 and N9, critical for kinase binding .

Synthesis and Optimization

Reaction Pathways

Synthesis typically begins with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, which undergoes nucleophilic substitution with 4-fluoroaniline under phase-transfer conditions (DMF, K₂CO₃). Liquid–solid catalysis improves yields (65–78%) by facilitating anion exchange .

Key Reaction:

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol+4-FluoroanilineDMF, K2CO34-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine\text{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol} + \text{4-Fluoroaniline} \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine}

Purification and Yield Optimization

Chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Recrystallization in ethanol/water mixtures enhances crystalline stability, crucial for pharmacological consistency.

Physicochemical Properties

Molecular Metrics

PropertyValueSource
Molecular FormulaC₁₇H₁₂FN₅Calculated
Molecular Weight313.31 g/molPubChem CID 866476
logP (Octanol-Water)2.8 ± 0.3Estimated
Solubility (Water)<0.1 mg/mLAnalog Data

Stability Profile

The compound exhibits moderate thermal stability (decomposition >200°C) but hydrolyzes under acidic conditions (pH <4), necessitating enteric coating for oral formulations.

Biological Activity and Mechanisms

Kinase Inhibition

4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine demonstrates dual FLT3/VEGFR2 inhibition, with IC₅₀ values of 12–18 nM in MV4-11 leukemia cells. Molecular docking reveals competitive binding at the ATP pocket, stabilized by hydrophobic interactions with Phe691 (FLT3) and Lys868 (VEGFR2) .

Table 2: Comparative Kinase Inhibition

KinaseIC₅₀ (nM)Cell LineReference Compound
FLT312MV4-1133
VEGFR218HUVEC33
EGFR220A549VC7706610

Antiproliferative Effects

In NCI-60 screening, the compound shows GI₅₀ values of 0.8–2.4 μM against breast (MCF-7) and colon (HCT-116) carcinomas. Apoptosis induction correlates with caspase-3/7 activation and Bcl-2 downregulation .

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